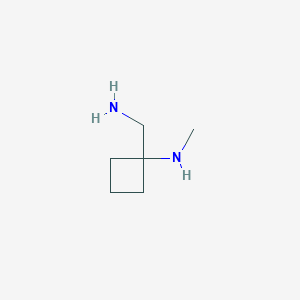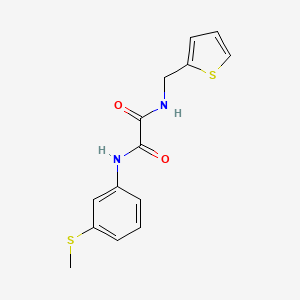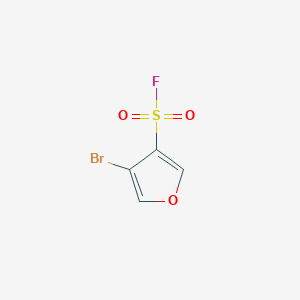
4-溴呋喃-3-磺酰氟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“4-Bromofuran-3-sulfonyl fluoride” is a chemical compound with a molecular weight of 229.03 .
Synthesis Analysis
Sulfonyl fluorides, such as “4-Bromofuran-3-sulfonyl fluoride”, have been the subject of significant research in recent years . New synthetic approaches that start with sulfur-containing substrates include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .
Molecular Structure Analysis
The IUPAC name for “4-Bromofuran-3-sulfonyl fluoride” is the same as its common name . Its InChI code is 1S/C4H2BrFO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H .
Chemical Reactions Analysis
Sulfonyl fluorides, including “4-Bromofuran-3-sulfonyl fluoride”, are used as electrophilic warheads by both medicinal chemists and chemical biologists . They have diverse applications and are resistant to hydrolysis under physiological conditions .
Physical And Chemical Properties Analysis
“4-Bromofuran-3-sulfonyl fluoride” has a molecular weight of 229.03 .
科学研究应用
Organic Synthesis
4-Bromofuran-3-sulfonyl fluoride serves as a valuable building block in organic synthesis. Its unique reactivity allows for the introduction of sulfonyl fluoride functionality into complex molecules. Researchers often employ it to create novel compounds with specific properties or to modify existing structures. The sulfonyl fluoride group can participate in various reactions, such as nucleophilic substitutions and cross-coupling reactions, leading to the synthesis of diverse organic molecules .
Chemical Biology
In chemical biology, 4-Bromofuran-3-sulfonyl fluoride finds applications as a versatile probe for studying enzyme activity and protein function. It selectively reacts with nucleophilic residues (such as serine, cysteine, and tyrosine) in proteins, irreversibly labeling them. Researchers use this covalent modification to investigate enzyme mechanisms, identify active sites, and explore protein-protein interactions. The sulfonyl fluoride warhead provides a powerful tool for target-specific labeling and proteomic studies .
Drug Discovery
The sulfonyl fluoride moiety plays a crucial role in drug development. Medicinal chemists utilize 4-Bromofuran-3-sulfonyl fluoride to design irreversible inhibitors for enzymes involved in disease pathways. By selectively binding to active sites, these inhibitors can block enzymatic activity, potentially leading to therapeutic effects. Examples include protease inhibitors for treating viral infections and kinase inhibitors for cancer therapy. The stability and specificity of sulfonyl fluoride-based drugs make them promising candidates in drug discovery .
Materials Science
Researchers explore the use of sulfonyl fluorides in materials science due to their unique properties. 4-Bromofuran-3-sulfonyl fluoride can serve as a functional group for modifying polymers, surfaces, and nanoparticles. By incorporating sulfonyl fluoride units into materials, scientists can enhance their stability, reactivity, and compatibility with other components. Applications range from designing self-healing materials to creating functional coatings for biomedical devices .
Bioorthogonal Chemistry
Bioorthogonal reactions allow researchers to selectively label biomolecules within complex biological systems without interfering with native processes. 4-Bromofuran-3-sulfonyl fluoride serves as an excellent bioorthogonal handle due to its reactivity with specific amino acid residues. Scientists use it for site-specific protein labeling, imaging, and tracking cellular processes. The bioorthogonal chemistry enabled by sulfonyl fluorides contributes to our understanding of cellular dynamics and disease mechanisms .
Fragment-Based Drug Screening
Sulfonyl fluorides, including 4-Bromofuran-3-sulfonyl fluoride, act as valuable warheads in fragment-based drug discovery. These small, low-molecular-weight compounds bind to protein targets, serving as starting points for drug development. Researchers screen libraries of fragments containing sulfonyl fluoride groups to identify potential lead compounds. The stability and covalent nature of the interaction enhance the chances of success in subsequent optimization steps .
作用机制
Target of Action
4-Bromofuran-3-sulfonyl fluoride is known to act as an electrophilic warhead . It is used by both medicinal chemists and chemical biologists . The primary targets of this compound are context-specific amino acids or proteins .
Mode of Action
The compound interacts with its targets through a process known as sulfur(vi)-fluoride exchange (SuFEx) processes . This interaction involves the formation of a sulfur–fluorine bond . The balance of reactivity and stability that is so attractive for these applications, particularly the resistance of sulfonyl fluorides to hydrolysis under physiological conditions, has provided opportunities for synthetic chemists .
Biochemical Pathways
It is known that sulfonyl fluorides can engage with nucleophiles, when required, and under suitable reaction conditions . This can lead to new activation methods and potentially affect various biochemical pathways .
Pharmacokinetics
The compound’s resistance to hydrolysis under physiological conditions suggests that it may have good stability and potentially favorable bioavailability.
Result of Action
It is known that sulfonyl fluorides can interact with context-specific amino acids or proteins , which could lead to various molecular and cellular effects depending on the specific targets.
Action Environment
The action, efficacy, and stability of 4-Bromofuran-3-sulfonyl fluoride can be influenced by various environmental factors. For instance, its resistance to hydrolysis under physiological conditions suggests that it may remain stable and effective in biological environments.
未来方向
The field of S(VI) fluoride chemistry, which includes “4-Bromofuran-3-sulfonyl fluoride”, has witnessed incredible growth driven by transformational method development and applications . The future of this field looks promising with the potential for further exploration of chemical space through click chemistry .
属性
IUPAC Name |
4-bromofuran-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO3S/c5-3-1-9-2-4(3)10(6,7)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLARRSUFEPMDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CO1)Br)S(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

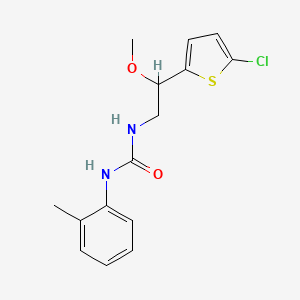

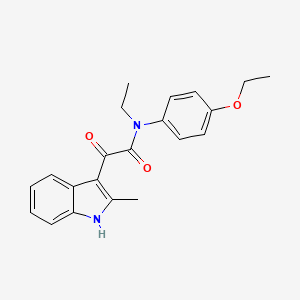
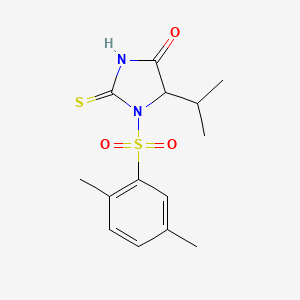
![Ethyl 5-(3-bromobenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2981415.png)

![tert-Butyl 4,6-dichloro-7-methyl-9-oxo-1,3,3a,4,7,7a-hexahydro-2H-7,4-(epoxymethano)pyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B2981417.png)
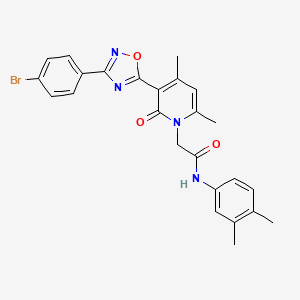
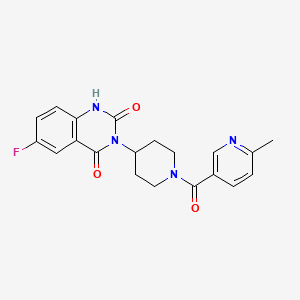

![[(6,6-Dimethylbicyclo[3.1.1]hept-2-yl)methyl]amine](/img/structure/B2981424.png)
![N-(2,4-dimethylphenyl)-4-{[2-(4-fluorophenyl)pyrimidin-4-yl]oxy}benzamide](/img/structure/B2981427.png)
